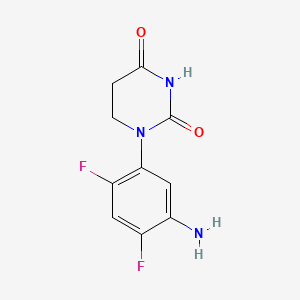
1-(5-Amino-2,4-difluoro-phenyl)hexahydropyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Amino-2,4-difluorophenyl)-1,3-diazinane-2,4-dione is a synthetic organic compound characterized by its unique structure, which includes a diazinane ring substituted with amino and difluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-amino-2,4-difluorophenyl)-1,3-diazinane-2,4-dione typically involves multi-step organic reactions. One common method starts with the preparation of the 5-amino-2,4-difluorophenyl precursor, which is then subjected to cyclization reactions to form the diazinane ring. Key reagents often include fluorinating agents, amines, and cyclization catalysts. Reaction conditions may vary, but they generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency. Industrial methods also focus on minimizing waste and ensuring the scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Amino-2,4-difluorophenyl)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino and difluorophenyl groups can participate in substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in inert atmospheres to prevent oxidation.
Substitution: Electrophiles like alkyl halides, nucleophiles like amines; reactions may require catalysts and specific solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-(5-Amino-2,4-difluorophenyl)-1,3-diazinane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of 1-(5-amino-2,4-difluorophenyl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The compound’s amino and difluorophenyl groups can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit bacterial DNA gyrase, preventing bacterial replication and exhibiting antibacterial activity.
Comparison with Similar Compounds
5-Amino-2,4-difluorophenylboronic acid: Shares the difluorophenyl group but differs in the presence of a boronic acid group.
N-(5-Amino-2,4-difluorophenyl)-7-aminoazetidinyl-8-chloro-substituted fluoroquinolone: Contains a similar difluorophenyl group but is part of the fluoroquinolone class of antibiotics.
Uniqueness: 1-(5-Amino-2,4-difluorophenyl)-1,3-diazinane-2,4-dione is unique due to its diazinane ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H9F2N3O2 |
|---|---|
Molecular Weight |
241.19 g/mol |
IUPAC Name |
1-(5-amino-2,4-difluorophenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H9F2N3O2/c11-5-3-6(12)8(4-7(5)13)15-2-1-9(16)14-10(15)17/h3-4H,1-2,13H2,(H,14,16,17) |
InChI Key |
FKYPSEBFOQNECI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2=C(C=C(C(=C2)N)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(Bromomethyl)cyclopentyl]acetic acid](/img/structure/B13499146.png)
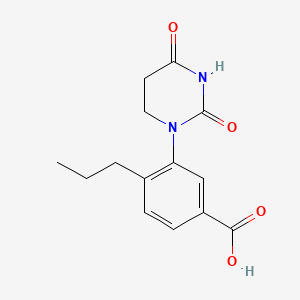
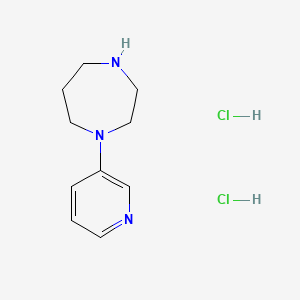

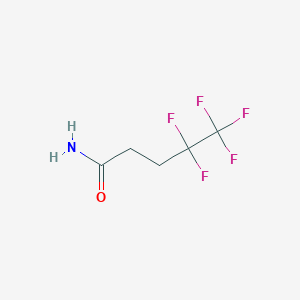
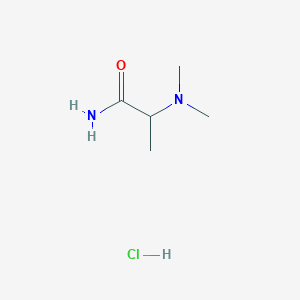
![Ethyl 3-{[(4-tert-butylphenyl)methyl]amino}propanoate](/img/structure/B13499189.png)
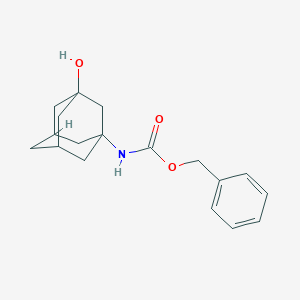
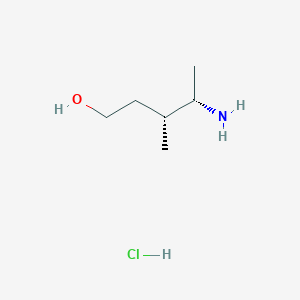
![4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B13499208.png)
![Ethyl 1-(iodomethyl)-3-(2-phenylethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13499217.png)
![[2-(Methylamino)ethyl]hydrazine](/img/structure/B13499219.png)
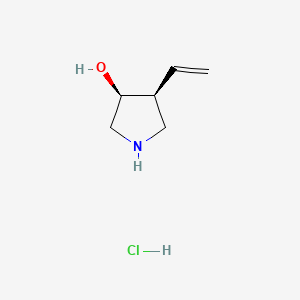
![tert-butyl N-{2-[2-(fluorosulfonyl)phenyl]ethyl}carbamate](/img/structure/B13499224.png)
